methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-(oxan-4-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-4-12-2-3-15(10-13(12)11-20)19-16(21)18-14-5-8-24-9-6-14/h2-3,10,14H,4-9,11H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGUNPXMFGVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and a synthesis of existing data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dihydroisoquinoline core and a tetrahydro-2H-pyran moiety. Its molecular formula is , and it has a molecular weight of approximately 264.33 g/mol. The presence of the ureido group is significant as it often correlates with biological activity in various pharmacological contexts.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related tetrahydroquinoline derivatives has shown significant cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and HeLa (cervical cancer) cells. These compounds induced apoptosis and affected cell cycle phases, suggesting a mechanism involving mitochondrial damage and reactive oxygen species (ROS) production .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A2780 | 0.6 | Induces apoptosis via ROS |
| Compound B | HeLa | 0.5 | Cell cycle arrest at G1 phase |
| This compound | TBD | TBD | TBD |
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication mechanisms. For example, derivatives based on the tetrahydroquinoline scaffold have been reported to possess anti-HIV activity with minimal cytotoxicity . The hybridization technique used in synthesizing these compounds has led to enhanced interactions with viral integrase enzymes, indicating a promising avenue for further research.
Other Biological Activities
In addition to anticancer and antiviral properties, the compound may exhibit other biological activities such as antibacterial and antifungal effects. The presence of the tetrahydro-2H-pyran ring has been associated with enhanced bioactivity in various pharmacological contexts .
Case Study 1: Anticancer Screening
A study conducted on a series of tetrahydroquinoline derivatives demonstrated their effectiveness against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.6 µM against HCT-116 cells, showcasing its potential as an anticancer agent . The study highlighted the importance of stereochemistry in enhancing biological activity.
Case Study 2: Antiviral Evaluation
Research evaluating the antiviral efficacy of compounds similar to this compound revealed promising results against HIV integrase inhibitors. The synthesized compounds showed significant inhibition rates without notable cytotoxic effects on host cells .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, methyl derivatives have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro tests have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antimicrobial Properties
Compounds related to isoquinolines have been evaluated for their antimicrobial activities. Preliminary studies suggest that methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Neuroprotective Effects
Some studies have suggested that isoquinoline derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanisms through which these compounds exert neuroprotection could involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
- Anticancer Screening : A study involving a series of methyl isoquinoline derivatives showed that modifications at specific positions significantly enhanced their anticancer activity against human cancer cell lines. These findings suggest that structural optimization can lead to more effective therapeutic agents .
- Antimicrobial Evaluation : In a comparative study, several isoquinoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .
Potential Applications
Given its diverse biological activities, methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several potential applications:
- Pharmaceutical Development : As a lead compound in drug discovery for cancer and infectious diseases.
- Research Tool : Utilized in biochemical assays to understand disease mechanisms or drug interactions.
Preparation Methods
Synthesis of Methyl 7-Amino-3,4-Dihydroisoquinoline-2(1H)-Carboxylate
The tetrahydroisoquinoline core is synthesized via a Bischler-Napieralski reaction , followed by reduction and esterification:
- Cyclization : Phenethylamine derivatives are cyclized using POCl₃ or PCl₃ to form the dihydroisoquinoline scaffold.
- Reduction : The resulting imine is reduced to the amine using NaBH₄ or catalytic hydrogenation.
- Esterification : The carboxylic acid intermediate is methylated using dimethyl carbonate or methyl iodide in the presence of a base.
Urea Bond Formation
The urea linkage is established using triphosgene or carbonyldiimidazole (CDI) :
- Isocyanate Generation : Treatment of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate with triphosgene in anhydrous dichloromethane (DCM) yields the corresponding isocyanate.
- Nucleophilic Attack : Reaction of the isocyanate with tetrahydro-2H-pyran-4-amine in the presence of triethylamine (TEA) affords the target urea derivative.
Reaction Conditions :
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
A one-pot method using 1,1'-carbonyldiimidazole (CDI) avoids handling toxic isocyanates:
- Activation of the primary amine (tetrahydro-2H-pyran-4-amine) with CDI in THF forms an imidazolide intermediate.
- Reaction with methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate at 50°C for 6 hours yields the urea product.
Advantages : Higher functional group tolerance and milder conditions.
Structural Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic methods:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₄ |
| Molecular Weight | 333.4 g/mol |
| ¹H NMR (CDCl₃) | δ 1.55–1.75 (m, 4H, pyran CH₂), |
| δ 2.75–3.00 (m, 2H, isoquinoline CH₂), | |
| δ 3.40–3.60 (m, 4H, pyran OCH₂), | |
| δ 3.70 (s, 3H, COOCH₃) | |
| HPLC Purity | >98% (C18 column, MeCN/H₂O gradient) |
Mass spectrometry confirms the molecular ion peak at m/z 334.2 [M+H]⁺.
Optimization Challenges and Solutions
Isocyanate Stability
Triphosgene reactions require strict anhydrous conditions to prevent hydrolysis. Use of molecular sieves and inert atmosphere (N₂/Ar) improves yields.
Regioselectivity in Urea Formation
Competing reactions with the tetrahydroisoquinoline nitrogen are mitigated by using a bulky base (e.g., DIPEA) to favor urea formation over side products.
Applications and Pharmacological Relevance
While direct studies on this compound are limited, structurally related ureas exhibit sEH inhibitory activity (IC₅₀ values <10 nM). The tetrahydro-2H-pyran moiety enhances solubility and metabolic stability, making it a candidate for neurodegenerative and cardiovascular therapeutics.
Q & A
Q. Advanced
- Chiral catalysts : Dirhodium(II) carboxamidate complexes (e.g., Rh₂(S-PTTL)₄) induce high enantioselectivity (up to 96% ee) in hetero-Diels–Alder reactions .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics and stereochemical control .
- Temperature modulation : Lower temperatures (0–5°C) reduce racemization risks during urea bond formation .
What analytical techniques are critical for structural confirmation?
Q. Basic
- ¹H NMR : Assign diastereotopic protons in the tetrahydro-2H-pyran ring (δ 3.5–4.5 ppm) and ureido NH signals (δ 6.8–7.2 ppm) .
- HPLC with chiral columns : Resolve enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- HRMS : Validate molecular weight (e.g., ESI-MS m/z calculated vs. observed) .
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the dihydroisoquinoline moiety .
- X-ray crystallography : Confirm absolute configuration of chiral centers .
How should researchers address discrepancies in spectroscopic data?
Q. Advanced
- Cross-validation : Compare experimental ¹H NMR shifts with computational predictions (DFT calculations) .
- Dynamic effects : Variable-temperature NMR to detect conformational exchange in the tetrahydro-2H-pyran ring .
- Isotopic labeling : Use ¹³C-labeled intermediates to track unexpected coupling artifacts .
What strategies ensure compound purity for biological assays?
Q. Basic
- HPLC purity checks : ≥95% purity threshold with UV detection at 254 nm .
- Elemental analysis : Validate C, H, N content (deviation ≤0.4%) .
Q. Advanced
- LC-MS : Detect trace impurities (e.g., residual solvents, byproducts) .
- Chiral SFC : Confirm enantiomeric purity post-synthesis .
What mechanistic insights exist for urea linkage formation?
Q. Advanced
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of isocyanate peaks at ~2270 cm⁻¹) .
- Computational modeling : Identify transition states for urea bond formation using Gaussian09 at the B3LYP/6-31G* level .
- Isotope effects : ¹⁵N labeling to study nucleophilic attack pathways .
How does the tetrahydro-2H-pyran moiety influence stability?
Q. Advanced
- Hydrolytic stability : The pyran ring’s chair conformation reduces susceptibility to acid-catalyzed ring-opening compared to furan derivatives .
- Conformational analysis : NOESY data show axial preference of substituents, minimizing steric strain .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Batch consistency : Optimize catalyst loading (0.5–1 mol% Rh) to maintain enantioselectivity at larger scales .
- Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
